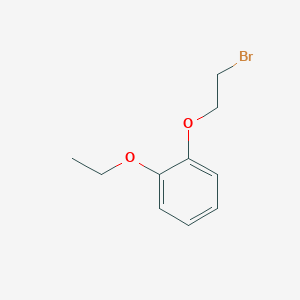

1-(2-Bromoethoxy)-2-ethoxybenzene

Übersicht

Beschreibung

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as Tamsulosin Hydrochloride Impurity I or 2-(2-Ethoxyphenoxy)ethyl Bromide, is a compound identified primarily as an impurity in the pharmaceutical drug Tamsulosin, which is used to treat benign prostatic hyperplasia (BPH) by relaxing muscles in the prostate and bladder. While the biological activity of this compound is not extensively documented, its implications in pharmaceutical formulations and potential biological interactions warrant examination.

- Molecular Formula : C₁₀H₁₃BrO₂

- Molecular Weight : 245.12 g/mol

- Melting Point : 41–45 °C

- Purity : ≥96.0% (by GC)

Biological Activity Overview

The biological activity of this compound has not been thoroughly characterized in the literature. However, it has been noted for its role as an impurity in Tamsulosin formulations, which raises concerns regarding its safety and efficacy in therapeutic applications. The lack of specific studies on its biological mechanisms limits our understanding of its potential effects.

Currently, there is no known information regarding the mechanisms of action of this compound within biological systems or its interactions with other compounds. This absence of data suggests that further research is necessary to elucidate its pharmacological properties and any possible implications in drug formulations.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related research surrounding impurities in pharmaceuticals provides context for understanding its potential impact:

-

Impurity Role in Tamsulosin Hydrochloride :

- Tamsulosin is utilized for treating BPH, and the presence of impurities like this compound can affect drug efficacy and safety. Monitoring such impurities is crucial for ensuring patient safety and therapeutic effectiveness .

-

Synthetic Applications :

- The compound has been explored as a starting material in synthetic methodologies aimed at developing various organic compounds. These studies focus on reaction mechanisms that could lead to new pharmaceuticals or materials science applications .

- Safety Considerations :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.12 g/mol |

| Melting Point | 41–45 °C |

| Purity | ≥96.0% (by GC) |

| Storage Temperature | Ambient |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethoxy)-2-ethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,2-dihydroxybenzene derivatives with 1,2-dibromoethane or bromoethyl ethers under alkaline conditions (e.g., K₂CO₃ as a promoter). For example:

- Step 1 : Dissolve 1,2-ethoxybenzene in a polar aprotic solvent (e.g., DMF or THF).

- Step 2 : Add 1,2-dibromoethane dropwise with K₂CO₃ to deprotonate the hydroxyl group and facilitate substitution.

- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of the bromoethylating agent. Evidence from similar compounds (e.g., 1-(2-Bromoethoxy)-4-bromobenzene) shows yields >70% under these conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ ~4.3 ppm (triplet, –OCH₂CH₂Br), δ ~3.6 ppm (triplet, –OCH₂CH₃), and aromatic protons (δ ~6.7–7.4 ppm, split due to substitution pattern). Compare with published data for analogous bromoethoxy compounds .

- ¹³C NMR : Peaks at ~68–70 ppm (–OCH₂CH₂Br), ~63 ppm (–OCH₂CH₃), and aromatic carbons (~110–160 ppm).

- IR : Stretching vibrations for C–Br (~550–650 cm⁻¹) and ether C–O (~1100–1250 cm⁻¹).

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : this compound serves as a versatile intermediate:

- Pharmaceuticals : Used in synthesizing impurities like Tamsulosin EP Impurity I .

- Polymer Chemistry : As a monomer for designing ether-linked polymers.

- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl functionalization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromoethoxy group in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethoxy group at the ortho position creates steric hindrance, slowing down nucleophilic substitution but favoring oxidative addition in palladium-catalyzed couplings.

- Electronic Effects : Electron-donating ethoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the bromine toward SN2 reactions. Computational studies (DFT) can model charge distribution to predict reactivity .

- Experimental Validation : Compare reaction rates with meta- or para-substituted analogs (e.g., 1-(2-Bromoethoxy)-4-nitrobenzene) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction outcomes for bromoethoxybenzene derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while nonpolar solvents favor elimination.

- Catalyst Selection : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may alter yields in cross-coupling reactions.

- Contradictory Case Study : In the synthesis of 1-(2-Bromoethoxy)-4-phenylbenzene, conflicting yields (60% vs. 85%) were traced to residual moisture affecting base efficiency. Dry solvents and inert atmospheres are critical .

Q. How can computational chemistry predict the stability and degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., C–Br bond cleavage).

- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions. For example, the bromoethoxy group may hydrolyze to a diol, confirmed by LC-MS .

- Thermal Stability : Molecular dynamics (MD) simulations predict decomposition temperatures, validated via TGA-DSC.

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186283 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3259-03-8 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.